2-methyl-N-(propan-2-yl)pyrazolo[1,5-a]pyrazin-4-amine
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Overview
Description
2-methyl-N-(propan-2-yl)pyrazolo[1,5-a]pyrazin-4-amine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrazine family
Preparation Methods
The synthesis of 2-methyl-N-(propan-2-yl)pyrazolo[1,5-a]pyrazin-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methylpyrazole with isopropylamine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
2-methyl-N-(propan-2-yl)pyrazolo[1,5-a]pyrazin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-methyl-N-(propan-2-yl)pyrazolo[1,5-a]pyrazin-4-amine involves its interaction with specific molecular targets. In biological systems, it acts as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can disrupt cellular signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
2-methyl-N-(propan-2-yl)pyrazolo[1,5-a]pyrazin-4-amine can be compared with other similar compounds such as pyrazolo[1,5-a]pyrimidines and pyrazolo[1,5-a]pyrazines. These compounds share a similar core structure but differ in their substituents and functional groups. The unique properties of this compound, such as its specific enzyme inhibitory activity and photophysical properties, distinguish it from these related compounds .
Similar Compounds
- Pyrazolo[1,5-a]pyrimidines
- Pyrazolo[1,5-a]pyrazines
- Pyrazolo[3,4-d]pyrimidines
Properties
Molecular Formula |
C10H14N4 |
---|---|
Molecular Weight |
190.25 g/mol |
IUPAC Name |
2-methyl-N-propan-2-ylpyrazolo[1,5-a]pyrazin-4-amine |
InChI |
InChI=1S/C10H14N4/c1-7(2)12-10-9-6-8(3)13-14(9)5-4-11-10/h4-7H,1-3H3,(H,11,12) |
InChI Key |
JVODGSSKFMQATM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C=CN=C(C2=C1)NC(C)C |
Origin of Product |
United States |
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